molecular formula C12H14ClN5 B15385939 N-Benzyl-6-chloro-N'-ethyl-[1,3,5]triazine-2,4-diamine CAS No. 102587-56-4

N-Benzyl-6-chloro-N'-ethyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B15385939
CAS No.: 102587-56-4
M. Wt: 263.72 g/mol
InChI Key: BZJVYPJKCGVLQV-UHFFFAOYSA-N
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Description

N-Benzyl-6-chloro-N'-ethyl-[1,3,5]triazine-2,4-diamine is a triazine derivative characterized by a chlorine atom at position 6, a benzyl group (attached via an amine at position 2), and an ethyl group (at position 4). The triazine core (C₃N₃) provides a rigid planar structure, while the substituents influence its chemical reactivity and biological activity.

Properties

CAS No.

102587-56-4

Molecular Formula

C12H14ClN5

Molecular Weight

263.72 g/mol

IUPAC Name

2-N-benzyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H14ClN5/c1-2-14-11-16-10(13)17-12(18-11)15-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,16,17,18)

InChI Key

BZJVYPJKCGVLQV-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)Cl)NCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Triazine Compounds

Structural and Molecular Comparisons

The table below compares key structural features, molecular formulas, and applications of N-Benzyl-6-chloro-N'-ethyl-[1,3,5]triazine-2,4-diamine with analogous triazine derivatives:

Compound Name Substituents (Positions) Molecular Formula CAS Number Key Properties/Applications
This compound 2: Benzyl, 4: Ethyl, 6: Cl C₁₂H₁₄ClN₅ Not provided Research intermediate; potential bioactive agent
Simazine 2,4: Diethyl, 6: Cl C₇H₁₂ClN₅ 122-34-9 Herbicide; inhibits photosynthesis in plants
Atrazine 2: Ethyl, 4: Isopropyl, 6: Cl C₈H₁₄ClN₅ 1912-24-9 Herbicide; widely used in agriculture
N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine 2,4: Diallyl, 6: Cl C₉H₁₂ClN₅ 15468-86-7 Chemical intermediate; polymer synthesis
CT32228 (from ) 2: (4-bromo-phenyl), 4: (5-chloro-2-methyl-phenyl) C₁₆H₁₂BrClN₄ Not provided LPAAT-beta inhibitor; anti-tumor activity

Key Observations :

  • Substituent Effects : The benzyl group in the target compound enhances steric bulk and lipophilicity compared to alkyl-substituted triazines like Simazine and Atrazine. This may influence solubility and membrane permeability in biological systems .
  • Chlorine Reactivity : The chlorine at position 6 enables nucleophilic substitution reactions, a feature shared with herbicides like Simazine and Atrazine. However, the benzyl group may reduce volatility and environmental persistence compared to smaller alkyl substituents .
  • Biological Activity : Triazines with aromatic substituents (e.g., CT32228) demonstrate targeted bioactivity, suggesting the benzyl group in the target compound could be leveraged in drug design .
Physicochemical Properties
  • Elemental Analysis: For a structurally similar compound (N-Benzyl-4-chloro-6-morpholino-1,3,5-triazine-2-amine), elemental analysis showed C (59.15%), H (6.09%), and N (23.21%), aligning with theoretical values (C: 59.30%, H: 5.97%, N: 23.05%) . The target compound likely exhibits comparable stability.
  • Spectroscopic Data : IR and NMR spectra of related triazines (e.g., ) reveal characteristic peaks for NH (3100–3300 cm⁻¹), C=N (1645 cm⁻¹), and SO₂ (1345–1155 cm⁻¹). The benzyl group would introduce aromatic C-H stretches (~3000 cm⁻¹) and distinct proton environments in NMR .

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